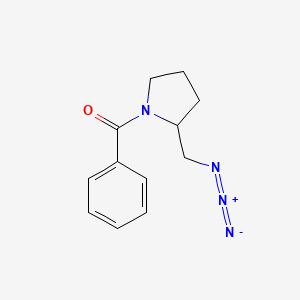

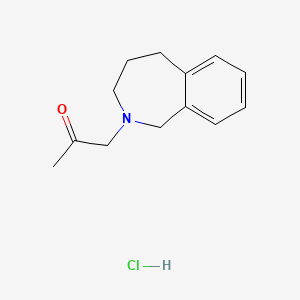

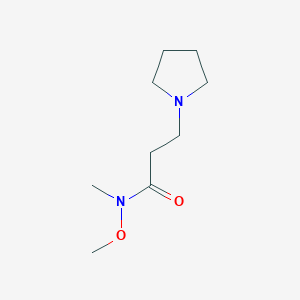

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Übersicht

Beschreibung

“N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide” is a chemical compound with the molecular formula C9H18N2O2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide” are not detailed in the available literature, pyrrolidine derivatives in general are known to undergo a variety of chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide” has a molecular weight of 186.26 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage, a phenomenon known as "pseudorotation". This review discusses bioactive molecules with the pyrrolidine ring, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. The versatility of the pyrrolidine ring in drug design underscores its importance in developing new compounds with varied biological profiles (Li Petri et al., 2021).

Pharmaceutical Applications of N-Methyl-2-pyrrolidone

N-Methyl-2-pyrrolidone (NMP) is highlighted for its strong solubilizing capabilities in various industry fields, including pharmaceutical sciences. The review emphasizes NMP's physicochemical characteristics, applications, pharmacokinetics, toxicity, and compares its efficacy, toxicity, and side effects with other common solvents used in pharmaceutical industries. This illustrates NMP's role as a pharmaceutical solvent and its acceptability based on comparative analysis with other solvents, reflecting on the broader applications of pyrrolidine derivatives in pharmaceutical formulations (Jouyban et al., 2010).

Novel Synthesis and Pharmaceutical Impurities

The novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, focusing on omeprazole, reflect the chemical innovations surrounding pyrrolidine derivatives. This review provides insight into novel synthesis processes and the characterization of pharmaceutical impurities, showcasing the importance of understanding and managing impurities in drug development and the relevance of pyrrolidine derivatives in synthesizing and studying pharmaceutical compounds (Saini et al., 2019).

Zukünftige Richtungen

The pyrrolidine ring, a key feature of “N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the potential of this scaffold in drug discovery, particularly in the treatment of human diseases .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-3-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(13-2)9(12)5-8-11-6-3-4-7-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISSVHYNIXQYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCN1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)